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molecular formula C13H16N2O2 B8292160 1-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol

1-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol

Cat. No. B8292160
M. Wt: 232.28 g/mol
InChI Key: HUOGHIODQCDOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090586B2

Procedure details

To a THF solution (100 ml) of DMSO (14.2 ml) was added dropwise trifluoroacetic anhydride over 15 min at −42° C., and the mixture was stirred at −42° C. for 15 min. To the reaction mixture was added dropwise an THF solution (66 ml) of 1-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol (9.3 g) over 1 hr at −42° C., and the mixture was stirred at 0° C. for 15 min. To the reaction mixture was added dropwise triethylamine (22.3 ml) over 15 min at 0° C., and the mixture was stirred at 0° C. for 1 hr. To the reaction mixture was added 10% aqueous sodium carbonate solution, and the mixture was extracted with ethyl acetate, and the extract was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.11 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
solvent
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Name
Quantity
66 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[CH3:14][O:15][CH2:16][CH:17]([OH:30])[CH2:18][C:19]1[N:23]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(N(CC)CC)C.C1COCC1.CS(C)=O>[CH3:14][O:15][CH2:16][C:17](=[O:30])[CH2:18][C:19]1[N:23]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:22]=[CH:21][CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
22.3 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9.3 g
Type
reactant
Smiles
COCC(CC1=CC=NN1C1=CC=CC=C1)O
Name
Quantity
66 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
14.2 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-42 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −42° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCC(CC1=CC=NN1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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